Pyrrolidin-1-yl-m-tolyl-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

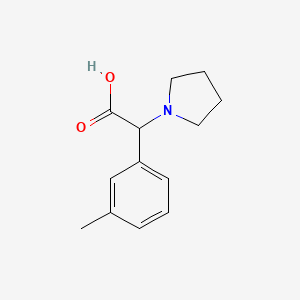

Pyrrolidin-1-yl-m-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Pyrrolidin-1-yl-m-tolyl-acetic acid consists of a pyrrolidine ring attached to a m-tolyl group and an acetic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

Pyrrolidin-1-yl-m-tolyl-acetic acid has a molecular weight of 219.28 and a molecular formula of C13H17NO2 . Further physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Quantum Chemical Investigation

Pyrrolidinones, including compounds structurally related to Pyrrolidin-1-yl-m-tolyl-acetic acid, have been subject to density functional theory (DFT) and quantum-chemical calculations to understand their molecular properties. Studies like those conducted by Bouklah et al. (2012) provide insights into the electronic properties of these molecules, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (Bouklah et al., 2012).

Synthesis and Antiviral Activity

Research has been conducted on the synthesis of alpha-(pyrrolidin-1-yl)acetic acids due to their selective and potent antiviral activities against HIV. Studies like those by Lynch et al. (2002) report the synthesis of these compounds, demonstrating their potential in improved pharmacokinetic profiles and enhanced antiviral activities (Lynch et al., 2002).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

New derivatives of 2-(pyrrolidine-3-yl)acetic acid have been synthesized as analogues of cyclic γ-aminobutyric acid. Techniques like de Mayo reaction, involving intermolecular [2+2]-photocycloaddition, have been pivotal in this synthesis process, as detailed in studies by Petz et al. (2019) (Petz et al., 2019).

Agonists of S1P Receptors

Compounds like 2-aryl(pyrrolidin-4-yl)acetic acids have been evaluated for their biological activities as agonists of S1P receptors, indicating potential therapeutic applications. Research by Yan et al. (2006) highlights their role in the induction of lymphocyte count reduction in peripheral blood and their favorable pharmacokinetic properties in rats (Yan et al., 2006).

Mecanismo De Acción

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.

Biochemical Pathways

Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidin-1-yl-m-tolyl-acetic acid is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds characterized by the pyrrolidine ring have been reported to have various biological activities

Propiedades

IUPAC Name |

2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDVDIAHHXZKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidin-1-yl-m-tolyl-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)

![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)

![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)

![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)